molecular formula C11H22O2S B14074773 2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane CAS No. 102145-07-3

2-Methyl-2-(1-methyl-2-butylthioethyl)-1,3-dioxolane

Cat. No.: B14074773
CAS No.: 102145-07-3
M. Wt: 218.36 g/mol
InChI Key: AWYZLLHTKSDDLF-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is a heterocyclic acetal compound It is part of the dioxolane family, which is characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized from carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the acetalization of aldehydes or ketalization of ketones. A standard procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for 1,3-dioxolanes often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism by which 1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-[2-(butylthio)-1-methylethyl]-2-methyl- is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry.

Properties

CAS No.

102145-07-3

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

IUPAC Name

2-(1-butylsulfanylpropan-2-yl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H22O2S/c1-4-5-8-14-9-10(2)11(3)12-6-7-13-11/h10H,4-9H2,1-3H3

InChI Key

AWYZLLHTKSDDLF-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC(C)C1(OCCO1)C

Origin of Product

United States

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